Cyclopropyl(6-methoxypyridin-3-yl)methanamine
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Description
Cyclopropyl(6-methoxypyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.235. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Homophenylalanine Analogs
A study highlighted the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, starting from simple aromatic aldehydes. This research demonstrated the utility of cyclopropyl containing compounds in synthesizing complex amino acids with potential application in medicinal chemistry (Demir et al., 2004).
Chiral Auxiliary in Synthesis
Another study discussed the synthesis of optically active 2,3-methanopipecolic acid, indicating the role of a cyclopropyl containing compound as an effective chiral auxiliary. This underscores its significance in stereochemical control during chemical syntheses, which is crucial for developing therapeutics with desired chiral properties (Matsumura et al., 2000).
Antagonist for Osteoporosis Treatment
Research on a compound structurally related to Cyclopropyl(6-methoxypyridin-3-yl)methanamine identified it as a potent antagonist of the alpha(v)beta(3) receptor, suggesting its potential for the prevention and treatment of osteoporosis. This demonstrates the application of cyclopropyl-containing compounds in developing novel treatments for bone-related diseases (Hutchinson et al., 2003).
Hydrogen Bonding and Protonation Sites
A study on the hydrogen bonding and protonation sites in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including a this compound derivative, shed light on the compound's structural properties. This information is valuable for understanding the interactions and stability of such compounds in various chemical and biological contexts (Böck et al., 2021).
Antimicrobial Activities
The synthesis and evaluation of a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives for their in vitro antibacterial and antifungal activities highlight the potential of cyclopropyl and methoxypyridine moieties in developing new antimicrobial agents. This research opens avenues for the development of novel drugs to combat resistant microbial strains (Thomas, Adhikari, & Shetty, 2010).
Properties
IUPAC Name |
cyclopropyl-(6-methoxypyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-5-4-8(6-12-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJMORFGUUYTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.